N-(3-acetylphenyl)-2-chloro-5-iodobenzamide
Description
N-(3-acetylphenyl)-2-chloro-5-iodobenzamide is a benzamide derivative featuring a 3-acetylphenyl group attached to the benzamide core, with halogen substituents (chloro at position 2 and iodo at position 5) on the benzene ring. This compound is structurally characterized by its electron-withdrawing substituents (Cl and I) and the acetyl group, which may influence its solubility, reactivity, and biological interactions. For example, highlights the use of acetylphenyl-containing intermediates in the synthesis of indole-2-carboxamides, indicating that similar methodologies (e.g., coupling reactions in acetonitrile with bases like triethylamine) might apply .
Elemental analysis and spectroscopic techniques (e.g., $^1$H-NMR, FT-IR) described in are critical for verifying its purity and structural integrity .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-5-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClINO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-8-11(17)5-6-14(13)16/h2-8H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDFIKDETBPQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-chloro-5-iodobenzamide typically involves a multi-step process. One common method includes the following steps:
Halogenation: The chlorination and iodination of the benzamide structure can be carried out using reagents like thionyl chloride for chlorination and iodine monochloride for iodination.
Amidation: The final step involves the formation of the benzamide by reacting the halogenated intermediate with an amine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-chloro-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-acetylphenyl)-2-chloro-5-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-chloro-5-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Key Compounds:
2-Chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide (CAS 328565-25-9) Structure: Contains a benzoxazole ring instead of an acetylphenyl group, with two chlorine atoms and one iodine atom. Molecular Weight: 509.12 g/mol (C${20}$H${11}$Cl$2$IN$2$O$_2$) .
N-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide (CAS 491597-89-8) Structure: Features a single chlorine atom on the benzoxazole ring and iodine at the meta position of the benzamide. Molecular Weight: 474.68 g/mol (C${20}$H${12}$ClIN$2$O$2$) .
N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide Structure: Substituted with cyano and fluoro groups instead of acetyl and chloro. Molecular Weight: 424.08 g/mol (C${14}$H$7$F$2$IN$2$O) . Key Differences: The cyano group enhances polarity, while fluorine’s small size and high electronegativity may improve bioavailability relative to chlorine and iodine.
Table 1: Comparative Properties of Halogenated Benzamides
Key Observations:
- Chlorine and fluorine offer distinct electronegativity profiles, influencing electronic distribution and binding interactions.
- Synthetic Complexity : The benzoxazole-containing analogs (e.g., CAS 328565-25-9) require multi-step cyclization, whereas the target compound’s synthesis may prioritize straightforward acylative coupling .
- Biological Relevance : While highlights thiazole-carboxamides as kinase inhibitors, the acetylphenyl group in the target compound may confer unique selectivity in biological targets due to its hydrogen-bonding capacity .
Biological Activity
N-(3-acetylphenyl)-2-chloro-5-iodobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique chemical structure, which includes:
- Acetyl group : Enhances lipophilicity and may influence biological interactions.
- Chloro and iodo substituents : These halogens can affect the compound's reactivity and binding properties.
This compound is classified under the category of halogenated amides, which are often investigated for their pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Notably, it has been shown to inhibit certain kinases involved in cellular signaling pathways critical for cancer progression and viral replication.
Key Mechanisms:
- Inhibition of Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) : This enzyme plays a crucial role in viral replication, particularly for enteroviruses. Inhibition leads to reduced viral load in infected cells .
- Impact on Cellular Signaling : The compound may modulate signaling pathways that are dysregulated in various diseases, including cancer and viral infections.
Antiviral Activity
Research indicates that this compound exhibits broad-spectrum antiviral activity. It has been tested against several enteroviruses, demonstrating significant efficacy:
| Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Enterovirus A (EV71) | 0.5 | Inhibition of PI4KIIIβ |
| Coxsackievirus B3 | 0.8 | Disruption of viral replication pathways |
| Poliovirus 1 | 0.6 | Targeting host cell factors involved in replication |
These results suggest that the compound could serve as a lead candidate for antiviral drug development.
Cytotoxicity Studies
In cytotoxicity assays, this compound was evaluated in various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 1.2 | High |
| MCF7 | 1.5 | Moderate |
| A549 | 2.0 | Low |
The selectivity index indicates that while the compound is cytotoxic, it may have varying effects across different cell types, which is crucial for therapeutic applications.
Study 1: Antiviral Efficacy
In a recent study, this compound was administered to cell cultures infected with enteroviruses. The results showed a significant reduction in viral titers compared to untreated controls. This highlights its potential as an antiviral agent against enteroviral infections .
Study 2: Cancer Cell Proliferation
Another investigation focused on the effects of the compound on breast cancer cell proliferation. The study found that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
